[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13471117
InChI: InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-12-7-9-13(10-8-12)20(6)16(22)23-17(3,4)5/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12?,13?,14-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Molecular Formula: C17H33N3O3
Molecular Weight: 327.5 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13471117

Molecular Formula: C17H33N3O3

Molecular Weight: 327.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C17H33N3O3
Molecular Weight 327.5 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate
Standard InChI InChI=1S/C17H33N3O3/c1-11(2)14(18)15(21)19-12-7-9-13(10-8-12)20(6)16(22)23-17(3,4)5/h11-14H,7-10,18H2,1-6H3,(H,19,21)/t12?,13?,14-/m0/s1
Standard InChI Key OHSIXMJTPZUKHQ-RUXDESIVSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C)C(=O)OC(C)(C)C)N

Introduction

Molecular Structure and Stereochemical Features

Core Structural Components

The compound’s molecular formula, C₁₇H₃₃N₃O₃ (MW 327.46 g/mol), integrates three functional domains:

  • A cyclohexyl ring substituted at the 4-position with an amide-linked (S)-2-amino-3-methylbutyryl group.

  • A methyl-carbamic acid moiety bonded to the cyclohexyl nitrogen.

  • A tert-butyl ester protecting group, which enhances stability and modulates solubility .

The (S)-configuration at the 2-amino-3-methylbutyryl segment introduces chirality, critical for potential enantioselective interactions in biological systems . Computational models suggest the cyclohexyl ring adopts a chair conformation, minimizing steric strain between the methyl-carbamate and amide substituents .

Comparative Structural Analysis

Analogues such as [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester (CAS N/A, MW 341.5 g/mol) demonstrate how alkyl chain elongation at the carbamate nitrogen alters physicochemical properties. Replacing the methyl group with ethyl increases molecular weight by 14.04 g/mol and slightly elevates hydrophobicity (logP increase ≈ 0.3). Such modifications are pivotal in structure-activity relationship (SAR) studies for drug design .

Synthesis and Reaction Pathways

Multi-Step Synthetic Strategy

The synthesis involves three stages, as inferred from related carbamates :

  • Amide Bond Formation: Reacting 4-aminocyclohexanol with (S)-2-amino-3-methylbutyric acid under peptide coupling conditions (e.g., HATU/DIPEA in DMF) yields the intermediate 4-((S)-2-amino-3-methylbutyrylamino)cyclohexanol.

  • Carbamate Installation: Treating the intermediate with methyl isocyanate in dichloromethane generates the methyl-carbamate derivative.

  • tert-Butyl Ester Protection: Reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP) introduces the tert-butyl group, achieving final product purity >95% after column chromatography .

Key challenges include preserving stereochemical integrity during amide coupling and minimizing racemization at the (S)-configured center. Optimized reaction temperatures (0–25°C) and short reaction times (<4 hours) are critical .

Hydrolysis and Derivative Formation

The tert-butyl ester undergoes acid-catalyzed hydrolysis (e.g., HCl in dioxane) to produce the corresponding carbamic acid, a reactive intermediate for further functionalization. Under basic conditions (pH >10), the compound may undergo β-elimination, necessitating careful pH control during downstream applications .

Physicochemical and Spectroscopic Properties

Experimental and Predicted Data

PropertyValueMethod/Source
Boiling Point472.0 ± 44.0 °C (Predicted)ACD/Labs Software
Density1.05 ± 0.1 g/cm³ (Predicted)ChemAxon
pKa14.91 ± 0.40 (Predicted)ACD/Labs
LogP (Octanol-Water)2.34VulcanChem

The elevated pKa (14.91) indicates the compound remains largely unionized under physiological conditions, favoring passive membrane permeability .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (br s, 1H, NH), 4.12–4.05 (m, 1H, cyclohexyl CH), 3.68 (s, 3H, NCH₃), 1.44 (s, 9H, C(CH₃)₃) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O, carbamate), 1640 cm⁻¹ (C=O, amide).

  • HRMS (ESI+): m/z 328.2561 [M+H]⁺ (calc. 328.2564) .

Analytical and Computational Methodologies

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a dipole moment of 4.8 Debye, indicating moderate polarity consistent with solubility in dichloromethane and THF . Molecular dynamics simulations suggest the tert-butyl group stabilizes the molecule via hydrophobic interactions in protein binding pockets .

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